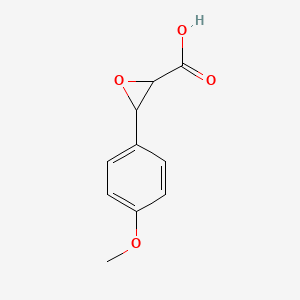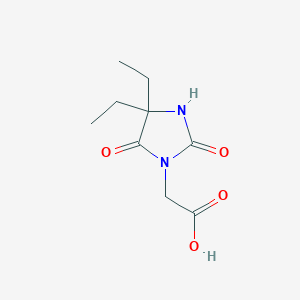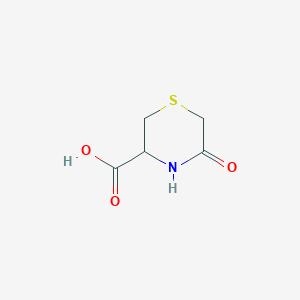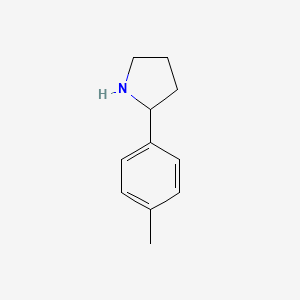
5-(ピリミジン-5-イル)安息香酸
説明
The compound 4-(Pyrimidin-5-yl)benzoic acid is a chemical entity that can be associated with various chemical reactions and has potential applications in the synthesis of complex molecules. While the provided papers do not directly discuss 4-(Pyrimidin-5-yl)benzoic acid, they do provide insights into related compounds and their chemical behaviors, which can be extrapolated to understand the properties and reactivity of 4-(Pyrimidin-5-yl)benzoic acid.
Synthesis Analysis
The synthesis of related pyrimidinyl benzoic acids often involves the use of precursors that can undergo ring closure or substitution reactions to form the desired pyrimidine ring. For instance, a novel approach to synthesize 2-(pyrimidin-2-yl)benzoic acids is described, which involves ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds . This method could potentially be adapted for the synthesis of 4-(Pyrimidin-5-yl)benzoic acid by altering the starting materials and reaction conditions to target the 5-position on the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Pyrimidin-5-yl)benzoic acid can be determined using techniques such as single-crystal X-ray diffraction, as demonstrated in the study of a pyrazolopyrimidinone derivative . Density functional theory (DFT) calculations are also employed to optimize the molecular geometry and predict various properties of the molecules . These methods would be applicable to determine the molecular structure of 4-(Pyrimidin-5-yl)benzoic acid and to understand its electronic configuration.
Chemical Reactions Analysis
Compounds containing the pyrimidinyl benzoic acid moiety can participate in various chemical reactions. For example, they can be used as ligands in the formation of metal-organic frameworks (MOFs), as seen with derivatives of pyridinyl benzoic acids . These reactions often involve coordination with metal ions to form complex structures. The reactivity of 4-(Pyrimidin-5-yl)benzoic acid in such contexts would likely be influenced by the electronic properties of the pyrimidine ring and the carboxylic acid group.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinyl benzoic acids can be inferred from related compounds. For instance, the solvatochromic and thermochromic properties of MOFs constructed with pyridinyl benzoic acid ligands suggest that substituents on the benzoic acid ring can significantly affect the interaction with solvents and response to temperature changes . Additionally, the photophysical properties of lanthanide-based coordination polymers assembled from derivatives of benzoic acid indicate that these compounds can serve as efficient light-harvesting chromophores . These findings suggest that 4-(Pyrimidin-5-yl)benzoic acid may also exhibit unique optical and thermal properties that could be explored for various applications.
科学的研究の応用
金属有機構造体(MOF)の合成
5-(ピリミジン-5-イル)安息香酸は、MOF材料を合成するためのモノマーとして使用できます . たとえば、JLU-Liu14では、4-PmBC(5-(ピリミジン-5-イル)安息香酸)リガンドのピリミジン基は、銅パドルホイールとCu2I2ダイマーユニットに配位してジグザグ鎖を形成し、ジグザグ鎖は4-PmBCリガンドによって接続されて、(3,4,6)接続トポロジーを持つ3次元フレームワークを生成しました .
薬物送達システム
この化合物は、薬物送達システムの開発に使用できます . CD Bioparticlesの信頼性の高い5-(ピリミジン-5-イル)安息香酸は、薬物送達の2DハイブリッドMOFリンカーに関する研究を強化することができます .
抗ウイルス研究
検索結果では直接言及されていませんが、5-(ピリミジン-5-イル)安息香酸と類似の化合物は、抗ウイルス研究で使用されてきました . たとえば、ペメトレキセドのグルタミン酸部分を単純な第一級、第二級、およびアリールアミンに置換することにより、抗ウイルス活性が大幅に強化されました .
化学研究
5-(ピリミジン-5-イル)安息香酸は、その独自の特性により化学研究で使用されています . 分子量は200.2で、線形式はC11H8N2O2です .
Safety and Hazards
作用機序
Target of Action:
The primary target of 4-(Pyrimidin-5-yl)benzoic acid is FtsZ , a key functional protein involved in bacterial cell division. FtsZ plays a crucial role in the formation of the bacterial septum during cell division. By disrupting FtsZ function, this compound interferes with bacterial cell division, ultimately inhibiting bacterial growth .
Mode of Action:
4-(Pyrimidin-5-yl)benzoic acid likely interacts with FtsZ through binding to its active site. This binding disrupts the assembly of FtsZ monomers into the Z-ring, which is essential for cytokinesis. As a result, bacterial cells cannot complete cell division, leading to cell death .
Biochemical Pathways:
The affected pathway is bacterial cell division. By inhibiting FtsZ, 4-(Pyrimidin-5-yl)benzoic acid disrupts the formation of the Z-ring, preventing septum formation and bacterial daughter cell separation. Downstream effects include cell elongation, filamentation, and eventual cell lysis .
Pharmacokinetics:
Result of Action:
At the molecular level, the compound’s action leads to abnormal bacterial cell morphology, impaired division, and reduced viability. Cellular effects include elongated cells, filamentation, and cell wall defects. Ultimately, bacterial growth is inhibited .
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the efficacy and stability of 4-(Pyrimidin-5-yl)benzoic acid. For instance, variations in pH may affect its solubility and bioavailability. Stability studies under different conditions are essential to optimize its therapeutic use .
特性
IUPAC Name |
4-pyrimidin-5-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-5-12-7-13-6-10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBKADQVSXLSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400504 | |
| Record name | 4-(pyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216959-91-0 | |
| Record name | 4-(pyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



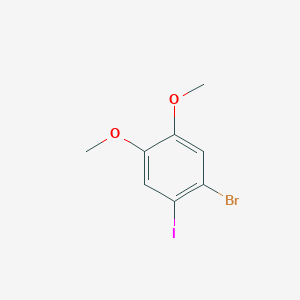
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)
![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)
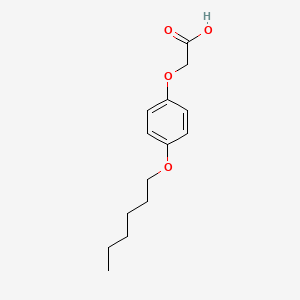


![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)

